![molecular formula C11H18N4O B1481169 6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine CAS No. 2098057-34-0](/img/structure/B1481169.png)
6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine
Overview
Description
“2-(2-Aminoethoxy)ethanol” is a colorless to yellowish liquid, with an amine-like odor . It is miscible with water in all proportions and is a versatile intermediate with a variety of applications .
Molecular Structure Analysis
The molecular formula of “2-(2-Aminoethoxy)ethanol” is C4H11NO2 . It has a molecular weight of 105.14 g/mol .
Chemical Reactions Analysis
“2-(2-Aminoethoxy)ethanol” is used mainly in stripper solutions for applications in electronics, in gas treating to remove carbon dioxide and hydrogen sulfide, and in coolants/lubricants for metal working applications .
Physical And Chemical Properties Analysis
“2-(2-Aminoethoxy)ethanol” has a melting point of -12.5 °C and a boiling point of 218-224 °C (lit.) . It has a density of 1.05 and a vapor pressure of <0.1 hPa (20 °C) . It is completely miscible with water .
Scientific Research Applications
Antifungal Effects
6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine and its derivatives show potential as antifungal agents. Research demonstrates the effectiveness of similar compounds against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential development into useful antifungal agents (Jafar et al., 2017).
Amplification of Phleomycin
Studies have explored derivatives of 6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine in enhancing the effects of phleomycin, a chemotherapeutic agent. These studies focus on the synthesis of bipyrimidines and their interaction with phleomycin (Kowalewski et al., 1981).
Construction of Pyrimido[4,5-d]pyrimidones
Innovative methods for synthesizing pyrimido[4,5-d]pyrimidones involve the use of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. These syntheses lead to various derivatives, expanding the scope of pyrimidine applications in pharmaceuticals (Hamama et al., 2012).
Insecticidal and Antibacterial Potential
Derivatives of 6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine exhibit potential as insecticidal and antibacterial agents. Studies have shown the effectiveness of these compounds against specific insects and microorganisms, highlighting their potential in pest control and antibacterial treatments (Deohate & Palaspagar, 2020).
Crystal Structure Studies
Crystallographic studies of compounds structurally related to 6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine help in understanding molecular interactions and structural properties, which are crucial in drug design and material science (Jeon et al., 2015).
Safety and Hazards
properties
IUPAC Name |
6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15(2)9-7-10(16-6-5-12)14-11(13-9)8-3-4-8/h7-8H,3-6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFYHSKVNCBHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)C2CC2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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